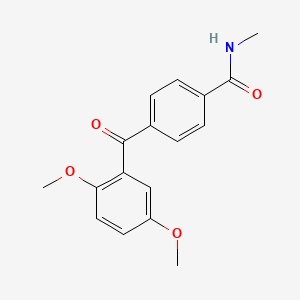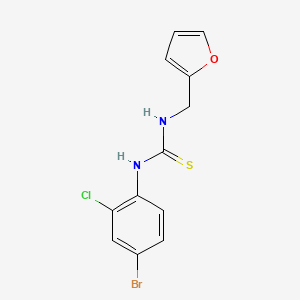![molecular formula C19H18FNO B5864769 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone, commonly known as 4F-MPH, is a synthetic compound that belongs to the phenidate family. It is a potent psychostimulant that has been used in scientific research for its ability to enhance cognitive function, increase focus, and improve memory retention.
作用机制
The mechanism of action of 4F-MPH is similar to that of methylphenidate, which is a dopamine reuptake inhibitor. 4F-MPH inhibits the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels and resulting in enhanced cognitive function and improved memory retention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-MPH are similar to those of other psychostimulants. It increases the release of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and energy. Additionally, it can cause an increase in heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
One of the major advantages of using 4F-MPH in lab experiments is its potency and ability to enhance cognitive function and memory retention. Additionally, it has a relatively long half-life, which allows for sustained effects over a longer period of time. However, one limitation of using 4F-MPH in lab experiments is its potential for abuse and addiction. Therefore, it is important to use caution and proper safety measures when handling this compound.
未来方向
There are several future directions for the study of 4F-MPH. One potential direction is the investigation of its potential therapeutic uses in the treatment of cognitive disorders such as ADHD. Additionally, further research could be conducted to better understand the long-term effects and potential risks associated with the use of this compound. Finally, there is a need for the development of safer and more effective psychostimulants that can enhance cognitive function without the potential for abuse and addiction.
Conclusion:
In conclusion, 4F-MPH is a potent psychostimulant that has been used extensively in scientific research for its ability to enhance cognitive function and improve memory retention. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is important to use caution and proper safety measures when handling this compound, and further research is needed to better understand its potential therapeutic uses and risks.
合成方法
The synthesis method of 4F-MPH involves the reaction of 4-fluorobenzyl chloride with methylphenidate in the presence of a base such as sodium hydroxide. The product is then purified through a series of recrystallization steps to obtain pure 4F-MPH. This synthesis method has been well-documented and has been used in numerous studies.
科学研究应用
4F-MPH has been used extensively in scientific research for its ability to enhance cognitive function and improve memory retention. It has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Additionally, it has been used in studies investigating the effects of psychostimulants on the brain and behavior.
属性
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]indol-3-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c1-13(2)19(22)17-12-21(18-6-4-3-5-16(17)18)11-14-7-9-15(20)10-8-14/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJILOKZFQRZQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5864706.png)
![2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5864711.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B5864724.png)
![3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5864728.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5864731.png)

![1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5864747.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide](/img/structure/B5864748.png)

![4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5864757.png)

